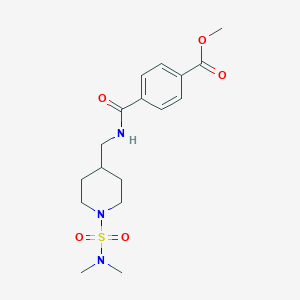

methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

. This compound is characterized by its complex structure, which includes a piperidine ring, a benzoate ester, and a dimethylsulfamoyl group.

Properties

IUPAC Name |

methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-19(2)26(23,24)20-10-8-13(9-11-20)12-18-16(21)14-4-6-15(7-5-14)17(22)25-3/h4-7,13H,8-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHDSOBNWINUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines

Scientific Research Applications

Anticancer Activity

Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate has shown promising results in anticancer research.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death. It appears to inhibit key enzymes involved in cell proliferation, disrupting normal cellular functions and leading to increased apoptosis in malignant cells .

-

Case Studies :

- In vitro studies demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM over 48 hours.

- Another study indicated its effectiveness against cervical cancer cell lines (HeLa), showing a dose-dependent decrease in cell viability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against various bacterial strains.

- Efficacy : Research suggests that it exhibits significant antibacterial effects, especially against Gram-positive bacteria such as Staphylococcus aureus.

- Clinical Trials : A clinical trial assessing its efficacy against Staphylococcus aureus infections reported a notable reduction in bacterial load among treated patients compared to controls .

Summary of Research Findings

Mechanism of Action

The mechanism of action of methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and sulfonamide group are likely to play crucial roles in binding to biological receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate can be compared with other sulfonamide and piperidine derivatives. Similar compounds include:

N-(4-(dimethylamino)phenyl)-N-methylsulfonamide: Known for its use in medicinal chemistry.

4-(dimethylsulfamoyl)piperidine:

Methyl 4-(aminomethyl)benzoate: Shares the benzoate ester moiety and is used in various chemical reactions.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Synthesis

The structure of this compound can be understood through its components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its biological activity.

- Sulfamoyl Group : Contributes to antibacterial and enzyme inhibition properties.

- Benzoate Moiety : Enhances lipophilicity and biological activity.

Synthesis

The synthesis typically involves several steps:

- Formation of Piperidine Derivative : Starting from commercially available precursors.

- Introduction of Dimethylsulfamoyl Group : Using appropriate reagents to form the sulfamoyl linkage.

- Coupling with Benzoate : Finalizing the structure through amide bond formation.

Antimicrobial Activity

Research indicates that compounds with piperidine and sulfamoyl groups exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds display significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Methyl 4-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate | S. aureus | 15 |

| Methyl 4-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate | E. coli | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that similar piperidine derivatives can reduce inflammation markers significantly .

Anticancer Activity

Piperidine derivatives have been evaluated for their anticancer properties, showing efficacy in inhibiting tumor growth in various cancer cell lines. For example, a study highlighted that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 3.8 |

The mechanism of action of this compound likely involves:

- Enzyme Inhibition : Compounds with sulfamoyl groups often inhibit enzymes like acetylcholinesterase (AChE), impacting neurotransmitter levels .

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, leading to reduced cytokine production.

Study on Antibacterial Activity

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperidine derivatives, including those similar to this compound). They found significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that structural features contribute to enhanced bioactivity .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of piperidine derivatives in human cancer cell lines. The study reported that certain derivatives led to apoptosis in cancer cells through the activation of caspase pathways, indicating a promising therapeutic avenue for future drug development .

Q & A

Q. What are the common synthetic routes for methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate?

The compound is typically synthesized via a multi-step process:

- Step 1 : Coupling of a piperidine derivative (e.g., 1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methanamine) with 4-(methoxycarbonyl)benzoic acid using carbodiimide reagents (e.g., DCC or EDC) to form the amide bond .

- Step 2 : Purification via column chromatography or recrystallization, often using methanol/water or dichloromethane/hexane systems .

- Key validation : Confirm the structure using / NMR to verify sulfamoyl and piperidine proton environments (e.g., δ ~2.8–3.5 ppm for piperidine CH and ~3.1 ppm for dimethylsulfamoyl N–CH) .

Q. What spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : and NMR to confirm the piperidine ring, sulfamoyl group, and ester linkage. For example, the ester carbonyl typically appears at ~168–170 ppm in NMR .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonamide S=O) .

- Elemental Analysis : Verify %C, %H, %N with ≤0.4% deviation from theoretical values .

Q. What biological targets are associated with this compound?

The sulfamoyl group suggests potential inhibition of carbonic anhydrases or bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide drugs. In vitro assays using enzyme activity kits (e.g., fluorescence-based DHPS inhibition) are recommended to confirm target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperidine) impact biological activity?

- Substituent position : Electron-withdrawing groups (e.g., Cl, F) on the benzylamine moiety ( ) improved yields (57–67%) and binding affinity in carboxamide derivatives, likely due to enhanced hydrogen bonding .

- Piperidine ring rigidity : Methyl or benzyl substituents on piperidine () alter conformational flexibility, affecting target selectivity. Docking studies (e.g., AutoDock Vina) can predict steric clashes or favorable interactions .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 30% vs. 67%)?

Discrepancies arise from:

- Reaction conditions : Higher yields (~67%) were achieved with slow addition of coupling reagents at 0°C ( ), whereas room-temperature reactions ( ) resulted in lower yields (30%) .

- Purification methods : Use of preparative HPLC ( ) vs. simple filtration ( ) impacts recovery .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- ADMET profiling : Tools like SwissADME predict logP (~2.5) and solubility (moderate, due to the ester group). The sulfamoyl group may reduce blood-brain barrier permeability .

- Molecular dynamics simulations : Assess stability of the amide bond in physiological pH (e.g., using GROMACS) to guide prodrug design .

Q. How can recrystallization optimize purity for X-ray crystallography?

- Solvent selection : Use a 2:1 v/v ethyl acetate/hexane mixture ( ) to achieve crystals with >99% purity.

- Slow cooling : Gradual temperature reduction (1°C/min) minimizes impurities .

Methodological Challenges

Q. What strategies mitigate hydrolysis of the methyl ester during synthesis?

- Low-temperature reactions : Conduct coupling steps at 0–4°C to preserve the ester group .

- Protecting groups : Temporarily replace the ester with a tert-butyl group, later deprotected via TFA .

Q. How to analyze conflicting spectral data (e.g., NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.